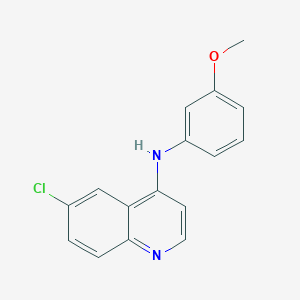
6-chloro-N-(3-methoxyphenyl)quinolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“6-chloro-N-(3-methoxyphenyl)quinolin-4-amine” is a chemical compound. It’s a derivative of quinoline, which is a well-known nitrogenous tertiary base . Quinoline derivatives have been used in various fields due to their versatility .
Synthesis Analysis
The synthesis of quinoline derivatives has been a topic of interest in recent years . For instance, quinolinyl-pyrazoles were synthesized through new strategies on par with the reported methods . An antimicrobial pyrazole-tethered quinolines were prepared through an intermediate compound .Molecular Structure Analysis
The molecular structure of “6-chloro-N-(3-methoxyphenyl)quinolin-4-amine” is represented by the molecular formula C16H13ClN2O. It’s a derivative of quinoline, which contains a hetero nucleus with the chemical formula C9H7N .Chemical Reactions Analysis
Quinoline derivatives have been known to undergo various chemical reactions. For instance, a compound was treated with hydrazine to yield corresponding novel quinoline-appended pyrazoles .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Quinoline, the core structure of “6-chloro-N-(3-methoxyphenyl)quinolin-4-amine”, is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . It’s an essential segment of both natural and synthetic compounds .
Industrial Applications
Quinoline is the most ubiquitous heterocyclic aromatic compound with a potential for industrial applications . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .
Biological and Pharmaceutical Activities
Various selected quinolines and derivatives have potential biological and pharmaceutical activities . The mechanism of inhibition is probably the binding to an allosteric region of the Ras p21 protein, which leads to conformational change and prevents the binding of 3 H-GDP to the protein .
Fluorescent Sensors
This class of compounds can be used as potential fluorescent sensors . The parent structure can be modified with a number of substituents that have a great influence on the physical, photophysical and biological properties .
Insecticides
A practical synthesis of (6-chloro-3-pyridyl)methylamine, one of the key intermediates of neo-nicotinoid insecticides, has been reported .
Wirkmechanismus
While the exact mechanism of action for “6-chloro-N-(3-methoxyphenyl)quinolin-4-amine” is not specified, quinoline derivatives have been known to hamper the topoisomerase II activity or prevent the detachment of topoisomerase II from DNA . This can eventually result in bacterial cell death via the circumvention of DNA replication and transcription processes in bacterial cell lines .
Eigenschaften
IUPAC Name |
6-chloro-N-(3-methoxyphenyl)quinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O/c1-20-13-4-2-3-12(10-13)19-16-7-8-18-15-6-5-11(17)9-14(15)16/h2-10H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGRCEDIBQOUOFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=C3C=C(C=CC3=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-(3-methoxyphenyl)quinolin-4-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

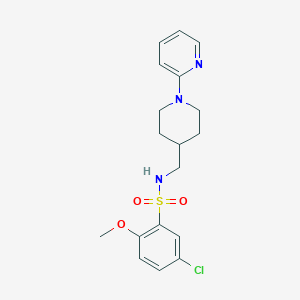
![Methyl 2-({4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl}sulfanyl)benzenecarboxylate](/img/structure/B2795664.png)
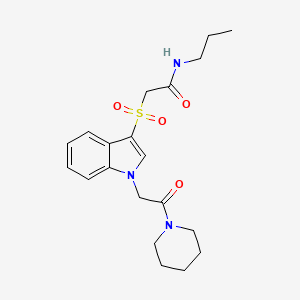
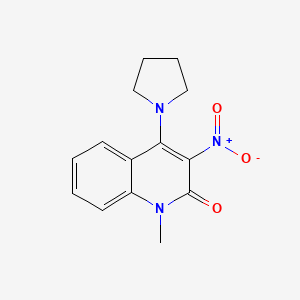
![1,3,5-Trimethyl-8-(4-methylphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2795669.png)

![3,3,3-Trifluoro-2-methyl-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid](/img/structure/B2795671.png)
![N-(3-chloro-4-methylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2795673.png)
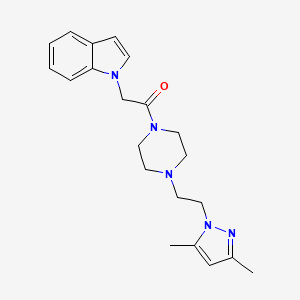
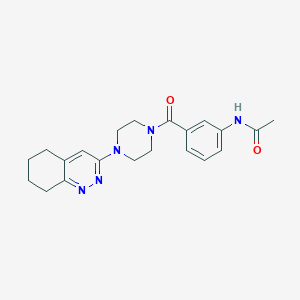
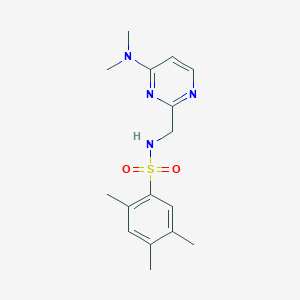
![3-[(4-Chlorophenyl)sulfonyl]-5-nitrophenol](/img/structure/B2795682.png)
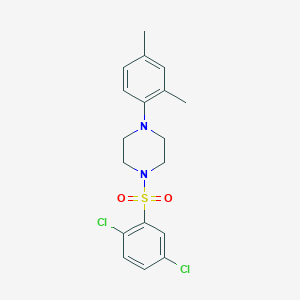
![1,2-diamino-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2795686.png)